

Spectroscopic Analysis of 2-Ethylhexylamine: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethylhexylamine

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This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **2-Ethylhexylamine**, a versatile primary amine used in the synthesis of pharmaceuticals and other chemicals.^[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed data and experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Molecular Structure and Properties

2-Ethylhexylamine (IUPAC name: 2-ethylhexan-1-amine) is a water-white liquid with a characteristic fish-like odor.^[1] It is less dense than water and has a flash point of 140 °F.^[1]

Chemical Structure:

Spectroscopic Data

The following sections present the key spectroscopic data for **2-Ethylhexylamine** in a structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for **2-Ethylhexylamine** (400 MHz, CDCl₃)^[2]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.68	d	2H	-CH ₂ -NH ₂
~1.35	m	1H	-CH(CH ₂ CH ₃) (CH ₂ CH ₂ CH ₂ CH ₃)
~1.27	m	8H	-(CH ₂) ₄ -
~0.89	t	6H	2 x -CH ₃
~1.08	s (broad)	2H	-NH ₂

Table 2: ¹³C NMR Spectroscopic Data for **2-Ethylhexylamine** (CDCl₃)[\[2\]](#)[\[3\]](#)

Chemical Shift (δ) ppm	Assignment
~45.0	-CH ₂ -NH ₂
~42.0	-CH(CH ₂ CH ₃)(CH ₂ CH ₂ CH ₂ CH ₃)
~32.0	-CH ₂ -
~29.0	-CH ₂ -
~25.0	-CH ₂ -
~23.0	-CH ₂ -
~14.0	-CH ₃
~11.0	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Ethylhexylamine** exhibits characteristic absorptions for a primary amine.

Table 3: IR Spectroscopic Data for **2-Ethylhexylamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Medium, Sharp	N-H stretch (primary amine, two bands expected)[4][5][6]
2850-2960	Strong	C-H stretch (aliphatic)
1580-1650	Medium	N-H bend (primary amine)[4]
1020-1250	Medium to Weak	C-N stretch (aliphatic amine)[4]
665-910	Broad, Strong	N-H wag (primary amine)[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For amines, alpha-cleavage is a characteristic fragmentation pathway.[7]

Table 4: Mass Spectrometry Data for **2-Ethylhexylamine**

m/z	Relative Intensity	Assignment
129	Low	Molecular Ion [M] ⁺
99	Moderate	[M - CH ₂ CH ₃] ⁺ (α-cleavage)
71	Moderate	[M - CH ₂ CH ₂ CH ₂ CH ₃] ⁺ (α-cleavage)
30	High	[CH ₂ NH ₂] ⁺ (α-cleavage)[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Sample Preparation:[8][9]

- Accurately weigh 5-25 mg of **2-Ethylhexylamine** for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[8]

- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.[9]
- Gently swirl or vortex the vial to ensure the sample is fully dissolved.
- Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.[8][9]
- Cap the NMR tube securely.

Instrumental Parameters:[8]

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
- Acquire the ^1H NMR spectrum using a standard pulse sequence. For routine characterization, 8 to 16 scans are typically sufficient.[8]
- For the ^{13}C NMR spectrum, a higher number of scans will be necessary to achieve a good signal-to-noise ratio.
- Process the acquired data (Fourier transform, phase correction, and baseline correction).
- Calibrate the chemical shifts using the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H NMR; $\delta = 77.16$ ppm for ^{13}C NMR) or an internal standard like tetramethylsilane (TMS).[8]

IR Spectroscopy Protocol

Sample Preparation (Liquid Film):

- Place a drop of neat **2-Ethylhexylamine** onto a salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
- Ensure there are no air bubbles trapped between the plates.

Instrumental Parameters:

- Place the salt plates in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- The final spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS) Protocol

Sample Preparation:[\[10\]](#)[\[11\]](#)

- Prepare a dilute solution of **2-Ethylhexylamine** in a volatile organic solvent (e.g., methanol or dichloromethane). A typical concentration is 1 mg/mL.
- For headspace analysis of this volatile amine, an aliquot of the sample can be placed in a headspace vial.[\[10\]](#)[\[11\]](#)[\[12\]](#) The vial is then sealed and heated to allow the amine to partition into the gas phase.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Instrumental Parameters (GC-MS):[\[10\]](#)

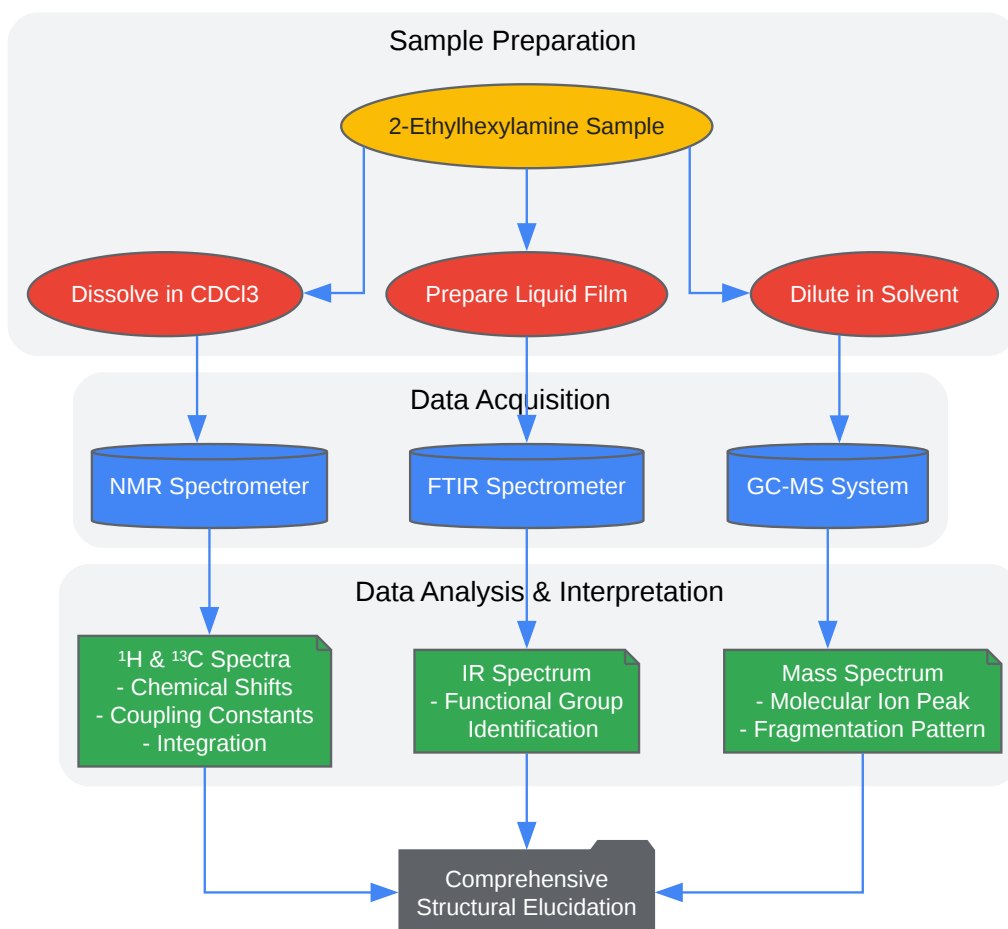
- Gas Chromatograph (GC):
 - Injector Temperature: 200-250 °C.
 - Column: A base-deactivated column suitable for amine analysis is recommended to prevent peak tailing.[\[12\]](#)
 - Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C), hold for a few minutes, then ramp up to a final temperature of 250-280 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[\[10\]](#)
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Impact (EI) at 70 eV.[\[10\]](#)

- Mass Range: Scan from m/z 25 to 200.
- Ion Source Temperature: 200-230 °C.[10]
- Transfer Line Temperature: 230-280 °C.[10]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like **2-Ethylhexylamine**.

Spectroscopic Analysis Workflow for 2-Ethylhexylamine



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Caption: Workflow for the spectroscopic analysis of **2-Ethylhexylamine**.

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